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Introduction
Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183, is a

critical regulator of immune cell migration and positioning. This G-protein coupled receptor

(GPCR) is activated by its endogenous ligand, 7α,25-dihydroxycholesterol (7α,25-OHC), an

oxysterol. The EBI2-oxysterol signaling axis plays a pivotal role in orchestrating the adaptive

immune response by guiding B cells, T cells, and dendritic cells to specific microenvironments

within secondary lymphoid organs.[1][2][3] Dysregulation of EBI2 signaling has been implicated

in various autoimmune and inflammatory diseases, making it an attractive target for therapeutic

intervention.[4][5] This technical guide provides an in-depth overview of EBI2 expression

across different immune cell types, detailed experimental protocols for its detection, and a

summary of its signaling pathway.

Data Presentation: Quantitative EBI2 Expression
The expression of EBI2 varies significantly among different immune cell populations. Generally,

B cells exhibit the highest levels of EBI2 expression.[4][6] The following tables summarize the

available quantitative data on EBI2 mRNA and protein expression in various human immune

cell subsets.

Table 1: Relative EBI2 (GPR183) mRNA Expression in Human Immune Cell Subsets
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Immune Cell
Type

Subpopulation
Relative mRNA
Expression
Level

Method Reference

B Cells Naive High Microarray [2]

Activated Upregulated Microarray [2]

Germinal Center
Sharply

Downregulated
Microarray [2]

Memory Re-expressed Microarray [2]

Plasmablasts Re-expressed Microarray [2]

T Cells CD4+
Higher than

CD8+

qRT-PCR

(mouse)
[7][8]

CD8+
Lower than

CD4+

qRT-PCR

(mouse)
[7][8]

Th1
~40% EBI2-

EGFP+

Flow Cytometry

(mouse)
[7]

Th17
~40% EBI2-

EGFP+

Flow Cytometry

(mouse)
[7]

Regulatory T

cells (Tregs)

~40% EBI2-

EGFP+

Flow Cytometry

(mouse)
[7]

Myeloid Cells Dendritic Cells High

mRNA

Expression

Analysis

[2]

Monocytes/Macr

ophages
Expressed GeneRIF [9]

Note: Quantitative data for direct comparison across all human immune cell types from a single

study is limited. The data presented is a compilation from multiple sources and methodologies,

as indicated.

Table 2: EBI2 (GPR183) Protein Expression in Human Immune Cell Subsets
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Immune Cell
Type

Subpopulation

Expression
Level
(Qualitative/Se
mi-
Quantitative)

Method Reference

B Cells Mature Abundant Flow Cytometry [4][10]

T Cells CD4+ Memory
Functionally

Expressed
Flow Cytometry [11]

CD4+ Effector

(CD45RA-)

Higher than

Naive
Flow Cytometry [8]

CD4+ Naive

(CD45RA+)

Lower than

Effector
Flow Cytometry [8]

CD8+
Lower than

CD4+
Flow Cytometry [8]

Myeloid Cells Dendritic Cells Expressed - [1]

Monocytes Expressed - [4]

Note: MFI (Mean Fluorescence Intensity) values from flow cytometry are highly dependent on

experimental conditions (antibody clone, fluorochrome, instrument settings) and are therefore

not presented as absolute values. The table indicates relative expression levels as reported in

the literature.

Signaling Pathway
EBI2 is a class A GPCR that couples to inhibitory G-proteins (Gαi).[4] Upon binding of its

ligand, 7α,25-OHC, EBI2 undergoes a conformational change, leading to the dissociation of the

Gαi subunit from the Gβγ dimer. The Gαi subunit inhibits adenylyl cyclase, leading to

decreased intracellular cyclic AMP (cAMP) levels. Both the Gαi and Gβγ subunits can activate

downstream signaling cascades, including the MAPK/ERK pathway, which ultimately results in

chemotaxis and cell migration.[9][12]
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Caption: EBI2 signaling pathway.
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Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells
(PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient

centrifugation.

Materials:

Whole blood collected in EDTA or heparin tubes

Phosphate-buffered saline (PBS), sterile

Ficoll-Paque™ PLUS or other density gradient medium

50 mL conical centrifuge tubes

Serological pipettes

Centrifuge with a swinging-bucket rotor

Procedure:

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL

conical tube, minimizing mixing of the two layers.

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma)

and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.

Wash the isolated PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10

minutes at 4°C.
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Discard the supernatant and resuspend the cell pellet in the desired buffer for downstream

applications.

Isolation of Specific Immune Cell Subsets
Specific immune cell subsets can be isolated from the PBMC population using magnetic-

activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). The following is a

general workflow for positive or negative selection using MACS.

Materials:

PBMC suspension

MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)

MicroBeads specific for the cell surface markers of interest (e.g., CD19 for B cells, CD4 for T

helper cells)

LS Columns or appropriate MACS columns

MACS separator magnet

Procedure:

Resuspend the PBMC pellet in MACS buffer.

Add the appropriate amount of MicroBeads to the cell suspension and incubate for 15

minutes at 4-8°C.

Wash the cells by adding MACS buffer and centrifuging at 300 x g for 10 minutes.

Place a MACS column in the magnetic field of a MACS separator.

Apply the cell suspension to the column. The magnetically labeled cells will be retained in the

column.

For positive selection, elute the labeled cells by removing the column from the magnet and

flushing with MACS buffer. For negative selection, the unlabeled cells that pass through the
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column are collected.

Quantitative Real-Time PCR (qPCR) for EBI2 mRNA
Expression
This protocol outlines the steps for quantifying EBI2 mRNA levels from isolated immune cells

using a two-step SYBR Green-based qPCR assay.

A. RNA Isolation:

Lyse the isolated cells using a lysis buffer containing a chaotropic agent (e.g., TRIzol or a

buffer from a commercial kit).

Extract total RNA according to the manufacturer's protocol of the chosen RNA isolation kit

(e.g., RNeasy Mini Kit, Qiagen).

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) or a

bioanalyzer.

B. cDNA Synthesis:

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g.,

SuperScript™ III) and oligo(dT) or random hexamer primers.

Follow the manufacturer's protocol for the cDNA synthesis kit.

Dilute the resulting cDNA 1:10 with nuclease-free water for use in the qPCR reaction.

C. qPCR Reaction:

Prepare a qPCR master mix containing SYBR Green PCR Master Mix, forward and reverse

primers for EBI2 (GPR183), and nuclease-free water.

Design and validate primers for EBI2 and a reference gene (e.g., GAPDH, ACTB) to ensure

specificity and efficiency.
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Aliquot the master mix into a 96-well or 384-well qPCR plate.

Add the diluted cDNA to the appropriate wells. Include no-template controls (NTCs) for each

primer set.

Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g.,

95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

Perform a melt curve analysis at the end of the run to verify the specificity of the amplified

product.

D. Data Analysis:

Determine the cycle threshold (Ct) values for EBI2 and the reference gene in each sample.

Calculate the relative expression of EBI2 using the ΔΔCt method, normalizing the EBI2 Ct

values to the reference gene Ct values.

Flow Cytometry for EBI2 Protein Expression
This protocol describes the staining of cell surface EBI2 on PBMCs or isolated immune cells for

analysis by flow cytometry.

Materials:

PBMC or isolated immune cell suspension

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

Fc receptor blocking solution (e.g., Human TruStain FcX™)

Fluorochrome-conjugated anti-human EBI2 (GPR183) antibody

Fluorochrome-conjugated antibodies against other cell surface markers to identify specific

immune cell subsets (e.g., CD19, CD3, CD4, CD8, CD14, CD56)

Isotype control antibody corresponding to the EBI2 antibody

Viability dye (e.g., 7-AAD, DAPI)
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FACS tubes

Flow cytometer

Procedure:

Adjust the cell suspension to a concentration of 1 x 10^7 cells/mL in Flow Cytometry Staining

Buffer.

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.

Add Fc receptor blocking solution and incubate for 10 minutes at room temperature to

prevent non-specific antibody binding.

Add the pre-titrated amount of the fluorochrome-conjugated anti-EBI2 antibody and other cell

surface marker antibodies to the respective tubes. Include an isotype control tube.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifuging at 300-400

x g for 5 minutes and decanting the supernatant.

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

Add a viability dye just before analysis.

Acquire the samples on a flow cytometer.

Analyze the data using flow cytometry analysis software (e.g., FlowJo, FCS Express). Gate

on the cell populations of interest and determine the percentage of EBI2-positive cells and

the mean fluorescence intensity (MFI).

Experimental Workflow Diagram
The following diagram illustrates a typical workflow for analyzing EBI2 expression in immune

cell subsets.
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Caption: Workflow for EBI2 expression analysis.
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Conclusion
EBI2 is a key chemotactic receptor with a distinct expression pattern across various immune

cell populations, playing a crucial role in orchestrating immune responses. Understanding its

expression and function is vital for the development of novel therapeutics for immune-mediated

diseases. The protocols and information provided in this guide offer a comprehensive resource

for researchers and drug development professionals to investigate the role of EBI2 in health

and disease. Further research is warranted to establish a standardized, quantitative profile of

EBI2 expression across all human immune cell subsets to facilitate more direct comparisons

between studies and to better understand its complex role in immunology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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